![molecular formula C21H16FN3O5S B2552115 2-(3-fluoro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 899723-92-3](/img/structure/B2552115.png)

2-(3-fluoro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

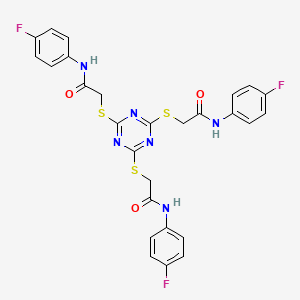

The compound "2-(3-fluoro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide" is a derivative of the thiadiazine class, which is known for its biological and medicinal significance. The structure of this compound suggests potential pharmacological applications, given the presence of both fluorine and nitro substituents, which are often associated with bioactive molecules.

Synthesis Analysis

The synthesis of thiadiazine derivatives typically involves the construction of the thiadiazine ring system, which can be achieved through various synthetic routes. For instance, the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides can be accomplished via ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, which are accessible from commercially available building blocks . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of thiadiazine derivatives is often confirmed using spectroscopic methods such as IR, NMR, and X-ray crystallography. For example, the crystal structure of related compounds, such as 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole, has been elucidated using X-ray crystallography, revealing intermolecular interactions that contribute to the stability of the crystal lattice . These techniques would be essential in determining the precise molecular structure of the compound .

Chemical Reactions Analysis

Thiadiazine derivatives can undergo various chemical reactions, depending on their substituents and the reaction conditions. The reactivity of benzylidene and ethylidene derivatives of benzothiazine dioxides towards alkylidenephosphoranes has been studied, leading to the formation of new heteropolycyclic systems . Such reactivity patterns could provide insights into the chemical behavior of the compound under investigation.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazine derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can affect the compound's solubility, melting point, and stability. The crystal packing and intermolecular interactions observed in related compounds, such as 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, provide information on the solid-state properties that could be expected for the compound .

Relevant Case Studies

Case studies involving thiadiazine derivatives often focus on their biological activity. Benzyl derivatives of benzothieno[3,2-a]thiadiazine dioxides have been identified as the first phosphodiesterase 7 inhibitors, with potential therapeutic applications in T-cell-dependent disorders . Such biological activities are highly relevant when considering the potential applications of the compound "this compound" in medicinal chemistry.

Scientific Research Applications

Ring Contraction and Biological Applications

A study by Fülöpová et al. (2015) details the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through ring contraction, highlighting the compound's relevance in pharmacology due to its biological and medicinal applications. This process demonstrates the compound's potential utility in developing pharmacologically relevant derivatives with diverse applications in the pharmaceutical industry (Fülöpová, Krchňáková, Schütznerová, Zajicek, & Krchňák, 2015).

Crystal Structure Analysis for Material Science

Research by Banu et al. (2014) on 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its derivatives emphasizes the importance of crystal structure analysis in understanding the molecular packing and interactions within such compounds. This knowledge is crucial for material science applications, where the arrangement of molecules can significantly impact the material's properties (Banu, Lamani, Khazi, & Begum, 2014).

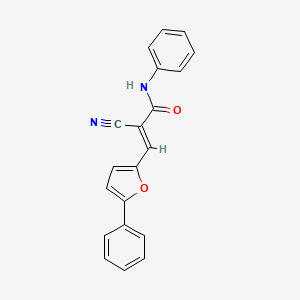

Synthesis and Antitumor Properties

Hutchinson et al. (2001) explored the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxicity in vitro against certain cancer cell lines. This study indicates the potential application of related compounds in cancer research, specifically as antitumor agents, highlighting the importance of structural modifications to enhance biological activity (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).

Solid-Phase Synthesis for Drug Development

The solid-phase synthesis of related compounds, as described by McMaster et al. (2014), presents a methodology for efficiently producing derivatives with potential drug applications. This technique offers advantages in drug development, allowing for rapid synthesis and screening of pharmacologically active compounds (McMaster, Fülöpová, Popa, Grepl, & Soural, 2014).

properties

IUPAC Name |

2-(3-fluoro-4-methylphenyl)-4-[(3-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O5S/c1-14-9-10-16(12-18(14)22)24-21(26)23(13-15-5-4-6-17(11-15)25(27)28)19-7-2-3-8-20(19)31(24,29)30/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQUBWVMYUJJAOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-N-methylprop-2-enamide](/img/structure/B2552032.png)

![2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2552041.png)

![ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2552042.png)

![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2552047.png)

![(2Z)-2-[(3,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2552049.png)

![1-(2-chlorophenyl)-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2552050.png)

![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2552053.png)

![N-cyclohexyl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2552055.png)